molecular formula C7H3ClF12O B1464280 7-Chloro-1H,1H-perfluoroheptan-1-ol CAS No. 76711-89-2

7-Chloro-1H,1H-perfluoroheptan-1-ol

Cat. No.: B1464280
CAS No.: 76711-89-2
M. Wt: 366.53 g/mol
InChI Key: YOZILOHZPSQOCU-UHFFFAOYSA-N
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Description

7-Chloro-1H,1H-perfluoroheptan-1-ol is a fluorinated organic compound with the molecular formula C7H3ClF12O. It is characterized by the presence of a chloro group and multiple fluorine atoms, making it a highly fluorinated alcohol. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1H,1H-perfluoroheptan-1-ol typically involves the fluorination of heptanol derivatives. One common method is the reaction of 7-chloroheptanol with a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes often utilize specialized equipment to handle the highly reactive fluorinating agents and to ensure the safety of the operation. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1H,1H-perfluoroheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding perfluoroheptanol.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of perfluoroheptanoic acid or perfluoroheptanone.

    Reduction: Formation of 1H,1H-perfluoroheptanol.

    Substitution: Formation of 7-hydroxy-1H,1H-perfluoroheptan-1-ol or 7-amino-1H,1H-perfluoroheptan-1-ol.

Scientific Research Applications

7-Chloro-1H,1H-perfluoroheptan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials that require high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 7-Chloro-1H,1H-perfluoroheptan-1-ol is primarily related to its ability to interact with various molecular targets through its chloro and fluorine groups. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their function and behavior. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H,1H,2H,2H-Perfluorooctanol: Another fluorinated alcohol with similar properties but a different chain length.

    7-Bromo-1H,1H-perfluoroheptan-1-ol: Similar structure with a bromo group instead of a chloro group.

    1H,1H,2H,2H-Perfluorodecanol: A longer-chain fluorinated alcohol with similar chemical

Properties

IUPAC Name

7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF12O/c8-7(19,20)6(17,18)5(15,16)4(13,14)3(11,12)2(9,10)1-21/h21H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZILOHZPSQOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901023048
Record name 7-Chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901023048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76711-89-2
Record name 7-Chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901023048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-1H,1H-perfluoroheptan-1-ol
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